molecular formula C13H19N3O4 B7349377 (3R)-3-ethyl-4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]-1,4-diazepan-2-one

(3R)-3-ethyl-4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]-1,4-diazepan-2-one

Cat. No. B7349377
M. Wt: 281.31 g/mol
InChI Key: BWZRNXIPQFHNQO-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-ethyl-4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]-1,4-diazepan-2-one, also known as Ro 15-4513, is a compound that belongs to the class of benzodiazepine receptor antagonists. It was first synthesized in the 1980s and has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The benzodiazepine receptor is a type of GABA-A receptor, which is a major inhibitory neurotransmitter in the brain. When benzodiazepines bind to the receptor, they enhance the activity of GABA, leading to anxiolytic, sedative, and hypnotic effects. (3R)-3-ethyl-4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]-1,4-diazepan-2-one 15-4513 works by binding to the same site on the receptor as benzodiazepines, but instead of enhancing GABA activity, it blocks it.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce the sedative and anticonvulsant effects of benzodiazepines, suggesting that it may be useful in reversing the effects of overdose or in treating benzodiazepine addiction. It has also been shown to have anxiogenic effects, meaning that it can increase anxiety in certain situations.

Advantages and Limitations for Lab Experiments

One advantage of using (3R)-3-ethyl-4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]-1,4-diazepan-2-one 15-4513 in lab experiments is that it is a highly selective antagonist of the benzodiazepine receptor, which means that it can be used to study the effects of benzodiazepines on the receptor without affecting other neurotransmitter systems. However, one limitation is that it has relatively low potency compared to other benzodiazepine receptor antagonists, which means that higher concentrations may be needed to achieve the desired effects.

Future Directions

There are several potential future directions for research involving (3R)-3-ethyl-4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]-1,4-diazepan-2-one 15-4513. One area of interest is in developing new drugs that target the benzodiazepine receptor, either as antagonists or agonists, for the treatment of anxiety disorders, insomnia, and other conditions. Another area is in studying the role of the benzodiazepine receptor in addiction and withdrawal, and developing new treatments for benzodiazepine dependence. Finally, there is potential for using this compound 15-4513 as a tool to study the function of the GABA-A receptor and other neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of (3R)-3-ethyl-4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]-1,4-diazepan-2-one 15-4513 involves several steps, including the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the reaction of the resulting hydrazide with 5-methyl-3-oxazolyl-2-acetyl chloride. The final product is obtained by reacting the intermediate with acetic anhydride.

Scientific Research Applications

(3R)-3-ethyl-4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]-1,4-diazepan-2-one 15-4513 has been widely used in scientific research as a tool to study the function of the benzodiazepine receptor in the brain. It is a selective antagonist of the receptor, which means that it can block the effects of benzodiazepines on the receptor without affecting other neurotransmitter systems.

properties

IUPAC Name

(3R)-3-ethyl-4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]-1,4-diazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-3-10-13(18)14-5-4-6-16(10)12(17)8-19-11-7-9(2)20-15-11/h7,10H,3-6,8H2,1-2H3,(H,14,18)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZRNXIPQFHNQO-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NCCCN1C(=O)COC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)NCCCN1C(=O)COC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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